アジュマリン

説明

Ajmalimine is a natural product derived from Rauvolfia serpentina .

Synthesis Analysis

Ajmalimine has a complex structure based on a six-membered ring system harboring nine chiral carbon atoms. About fifteen enzymes are involved in its biosynthesis, including some that involve side reactions of the ajmaline biosynthetic pathway . Acetylajmalan esterase (AAE) plays an essential role in the late stage of ajmaline biosynthesis .

Molecular Structure Analysis

The molecular architecture of major enzymes from the ajmaline biosynthetic pathway has been studied extensively. The structure of ajmaline is complex and is based on a six-membered ring system harboring nine chiral carbon atoms .

Chemical Reactions Analysis

The biosynthetic pathway leading to ajmaline involves about fifteen enzymes, including some that involve side reactions of the ajmaline biosynthetic pathway .

科学的研究の応用

胃保護特性

最後に、アジュマリンの胃保護特性が調査されています。それは、潰瘍やその他の消化器疾患の治療に潜在的に使用される可能性があります。

これらのアジュマリンの用途はそれぞれ、科学研究における独自の研究分野を表しており、新しい治療薬の開発のための有望な道筋を提供しています 。アジュマリンの多様な薬理学的意義は、医薬品化学および創薬における貴重な化合物としての可能性を強調しています。

作用機序

Target of Action

Ajmalimine, an alkaloid found in the root of Rauwolfia serpentina and other plant sources, is primarily targeted towards sodium channels . It is a class Ia antiarrhythmic agent . By interfering with these sodium channels, Ajmalimine allows for improvement in abnormal rhythms of the heart .

Mode of Action

Ajmalimine acts by changing the shape and threshold of cardiac action potentials . It produces potent sodium channel blocking effects . This drug in particular has a high affinity for the Nav 1.5 sodium channel .

Biochemical Pathways

Ajmalimine affects the biochemical pathways related to cardiac action potentials . By blocking sodium channels, it lengthens the action potential, which brings about improvement in abnormal heart rhythms .

Pharmacokinetics

Ajmalimine has a very short half-life, which makes it a very useful drug for acute intravenous treatments . .

Result of Action

The molecular and cellular effects of Ajmalimine’s action primarily involve the improvement of abnormal heart rhythms . By blocking sodium channels and changing the shape and threshold of cardiac action potentials, Ajmalimine can manage a variety of forms of tachycardias .

将来の方向性

特性

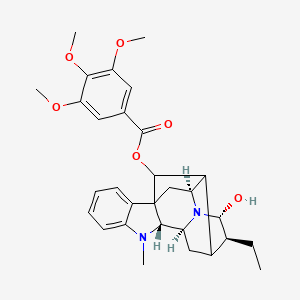

IUPAC Name |

[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17?,20-,21-,24?,26-,27?,28+,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRQPLRRHXVYJF-DBROWAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975243 | |

| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59846-31-0 | |

| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

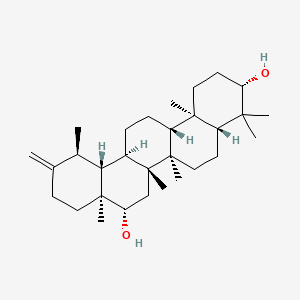

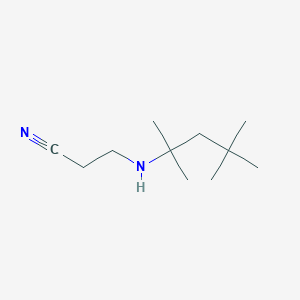

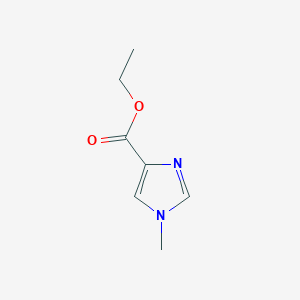

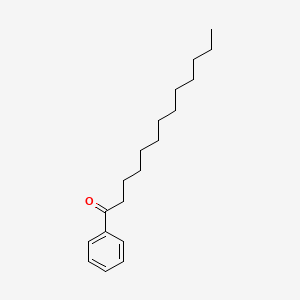

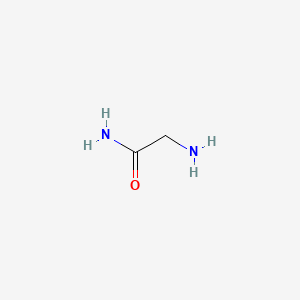

Feasible Synthetic Routes

Q & A

Q1: What is the correct structure of ajmalimine and where is it found?

A1: Ajmalimine, originally thought to be a unique alkaloid, was later identified as (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline []. This revised structure clarification highlights the importance of thorough spectral analysis in natural product chemistry. (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline is found in the roots of Rauvolfia serpentina [, ], a plant with a long history of medicinal use.

Q2: What other alkaloids are found alongside ajmalimine in Rauvolfia serpentina?

A2: Rauvolfia serpentina contains a rich profile of over 50 alkaloids, primarily from the monoterpenoid indole alkaloid family []. Some of the most notable alongside ajmalimine ((+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline) include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)